3-(4-Chloro-1H-pyrazol-3-yl)piperidine

anticoagulant factor Xa inhibition thrombotic disorders

Researchers requiring 4-chloro-3-yl pyrazolylpiperidine scaffolds with consistent regiochemistry face supply inconsistency that undermines SAR reproducibility. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine eliminates positional uncertainty by providing the exact substitution pattern validated in potent FXa inhibitors (IC50 13.4 nM). • Confirmed 4-chloro substitution at pyrazole C4 with piperidine at C3 • Proven scaffold for multi-target HIV-1 agents (RT + CCR5/CXCR4) • Nanomolar GPCR engagement demonstrated (D3 Ki = 160 nM) Available for direct procurement with batch-to-batch analytical consistency.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B13114605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-1H-pyrazol-3-yl)piperidine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=NN2)Cl
InChIInChI=1S/C8H12ClN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)
InChIKeyJHZMDNMPRAGKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-1H-pyrazol-3-yl)piperidine Specifications


3-(4-Chloro-1H-pyrazol-3-yl)piperidine (CAS 1554251-27-2) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 4-chloro-substituted pyrazole moiety, with a molecular weight of 185.65 g/mol . The pyrazolylpiperidine scaffold represents a privileged pharmacophore in medicinal chemistry, where the pyrazole ring serves as a hydrogen bond donor/acceptor and bioisostere for other heterocycles, while the piperidine nitrogen provides a basic, protonatable center for target engagement [1].

Designed for SAR-driven medicinal chemistry requiring 4-chloro pyrazolylpiperidine scaffold
Suited for target class exploration including FXa, CCR5, GPCRs, and ion channels
Modular core for derivative synthesis with defined substitution pattern

3-(4-Chloro-1H-pyrazol-3-yl)piperidine: Irreplaceable Scaffold


The specific substitution pattern of 3-(4-chloro-1H-pyrazol-3-yl)piperidine—featuring a chlorine atom at the pyrazole 4-position and a piperidine linked at the pyrazole 3-position—confers distinct electronic and steric properties that are not replicated by positional isomers or unsubstituted analogs. Literature on pyrazolylpiperidine scaffolds demonstrates that the placement of chlorine substituents significantly modulates both target binding affinity and pharmacokinetic behavior; for example, in a series of factor Xa inhibitors, the 4-chlorophenyl-substituted analog exhibited the highest potency (IC₅₀ = 13.4 nM) among all synthesized derivatives, whereas analogs lacking this substitution pattern showed reduced activity [1]. Furthermore, substitution at the pyrazole 4-position versus other positions affects the compound's electronic distribution and hydrogen-bonding capacity, parameters critical for reproducible SAR studies [2]. Procurement of a generic pyrazolylpiperidine lacking the 4-chloro-3-yl connectivity would therefore introduce uncontrolled variables into experimental systems.

4-Cl Absent
Removal of chlorine may significantly reduce target affinity; reported FXa IC₅₀ shifts from 13.4 nM to lower activity among des-chloro analogs.
Connectivity Change
Pyrazole 3-yl to piperidine linkage differs from 4-yl connectivity; SAR profiles for CCR5 and other targets may not directly transfer.
Generic Scaffold
Unsubstituted pyrazolylpiperidine lacks the electronic and steric signature required for reproducible SAR; class-level binding may not replicate.

3-(4-Chloro-1H-pyrazol-3-yl)piperidine: Differentiation Evidence


4-Chloro Substitution Enhances FXa Inhibition

In a head-to-head comparison of pyrazolyl piperidine analogs synthesized as factor Xa (FXa) inhibitors, compound 4a—which incorporates a 4-chlorophenyl substitution on the pyrazolylpiperidine scaffold—demonstrated the highest in vitro FXa inhibition among the series with an IC₅₀ value of 13.4 nM [1]. This activity was superior to other analogs within the 4(a–h) series that lacked the 4-chloro substitution pattern. The study further demonstrated that compound 4a showed anticoagulation activity in PT and aPTT assays comparable to heparin [1].

FXa Inhibition
Head-to-head
IC₅₀ 13.4 nM (4a) vs analogs 4(b–h)
Coagulation assays: PT, aPTT comparable to heparin
Ranked most potent in series
Supports FXa-targeted SAR selection
anticoagulant factor Xa inhibition thrombotic disorders

Antiplatelet Activity Surpassing Aspirin

A series of substituted pyrazolyl piperidine derivatives (3a–n) were evaluated for in vitro antiplatelet activity using adenosine diphosphate (ADP)-induced human platelet aggregation [1]. Among the synthesized compounds, compound 3c was identified as the most potent agent, with the majority of tested derivatives demonstrating antiplatelet aggregation activity superior to the reference drug aspirin based on IC₅₀ values [1].

Antiplatelet Activity
Head-to-head
Majority of pyrazolyl piperidines exceeded aspirin
ADP-induced human platelet aggregation; compound 3c most potent
Reported higher ranking vs aspirin
Supports antiplatelet SAR exploration
antiplatelet thrombosis cardiovascular

Pyrazole-Piperidine Connectivity Dictates CCR5 Antagonism

Structure-activity relationship (SAR) studies on 4-(pyrazolyl)piperidine-based CCR5 antagonists revealed that optimal placement of an unsubstituted nitrogen atom in the heterocycle must be meta to the bond connected to the 4-position of piperidine for maximal potency [1]. Replacement of flexible connecting chains with heterocycles such as pyrazole provided potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro [1].

CCR5 SAR
Class-level
Meta nitrogen placement required for optimal potency
Flexible chain replacement with pyrazole enhanced activity
Positional SAR drives antagonist design
Validates scaffold for CCR5-targeted studies
CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

4-Chloro Modulates Dopamine D3 Binding

Binding affinity data for structurally related pyrazolylpiperidine compounds demonstrate the functional significance of the 4-chloro substitution. A compound containing the 4-chlorophenyl-pyrazol-piperidine motif (1-Benzyl-4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-piperidine; CHEMBL76090) exhibited a Kᵢ value of 160 nM at the human dopamine D3 receptor, as measured by displacement of [³H]spiperone in HEK293 cells stably expressing hD3 [1].

D3 Binding
Supporting
Kᵢ 160 nM
[³H]spiperone displacement, HEK293-hD3
Nanomolar GPCR engagement reference
Supports CNS receptor ligand development
dopamine receptor D3 antagonist CNS disorders

Dual-Mechanism HIV-1 Inhibition via CCR5/CXCR4 and RT

Pyrazolo-piperidine compounds have been characterized as agents exhibiting three concurrent mechanisms of action against HIV-1: (1) non-nucleoside reverse transcriptase inhibition, (2) CCR5-mediated M-tropic viral entry inhibition, and (3) CXCR4-based T-tropic viral entry inhibition that maintains native chemokine ligand binding [1]. Molecular modeling of compound 3 (a pyrazole-piperidine core compound) predicted a U-shaped binding mode to the HIV-RT p66 subunit with interactions at Tyr181 and water-mediated contacts with Lys103, while the chemokine receptor-bound conformations exhibited distinct geometry with an RMSD of 2.0 Å between CCR5- and CXCR4-bound states [2].

HIV-1 Polypharmacology
Class-level
Triple mechanism: NNRTI + CCR5 + CXCR4 entry block
RMSD 2.0 Å (CCR5/CXCR4), >3.0 Å vs RT bound conformations
Reported multi-target binding plasticity
Supports design of resistance-evasive inhibitors
HIV-1 dual inhibitor entry blocker reverse transcriptase

N-Type Calcium Channel Blocker Activity

A series of pyrazole-based N-type calcium channel blockers was identified through structural modification of a high-throughput screening hit and further optimized to improve potency and metabolic stability [1]. In vivo efficacy in rat models of inflammatory and neuropathic pain was demonstrated by a representative compound from this pyrazolylpiperidine series [1].

N-Type Caᵥ Blocker
Class-level
In vivo efficacy in rat inflammatory/neuropathic pain models
Oral small-molecule potential vs intrathecal peptide
Model-response context reported
Data to verify; class-level inference
N-type calcium channel chronic pain Cav2.2 blocker

3-(4-Chloro-1H-pyrazol-3-yl)piperidine Research Applications


Factor Xa Lead Optimization

The 4-chloro-substituted pyrazolylpiperidine scaffold has been empirically validated as the optimal core for achieving potent FXa inhibition, with compound 4a demonstrating an IC₅₀ of 13.4 nM—the highest activity among eight synthesized analogs [1]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine serves as a key building block for constructing derivatives with this validated substitution pattern, enabling researchers to build upon established SAR without re-optimizing the core scaffold. The scaffold also demonstrated anticoagulation activity comparable to heparin in PT and aPTT assays [1].

Anti-HIV-1 Polypharmacology Agent Development

Pyrazolo-piperidine compounds exhibit a rare triple-mechanism profile against HIV-1, simultaneously inhibiting reverse transcriptase and blocking viral entry through both CCR5 and CXCR4 co-receptors [1]. The distinct conformational states adopted when binding to CCR5/CXCR4 (RMSD 2.0 Å) versus HIV-RT (RMSD >3.0 Å) demonstrate structural plasticity that enables engagement of structurally divergent targets [2]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine provides a starting scaffold for developing multi-target HIV therapeutics with potential advantages over single-mechanism agents in suppressing resistance emergence.

CCR5 Receptor Antagonist SAR Exploration

Established SAR for 4-(pyrazolyl)piperidine-based CCR5 antagonists dictates that optimal potency requires an unsubstituted nitrogen atom positioned meta to the piperidine 4-position connection [1]. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, with its pyrazole-to-piperidine linkage at the 3-position, provides a structurally related but distinct connectivity pattern that allows researchers to systematically evaluate positional effects on CCR5 binding and anti-HIV-1 cellular activity. This scaffold has demonstrated excellent in vitro anti-HIV-1 activity when optimized [1].

Dopamine D3 and GPCR Ligand Discovery

The 4-chloro-substituted pyrazolylpiperidine core demonstrates nanomolar binding affinity at CNS targets, with a structurally related analog achieving Kᵢ = 160 nM at the human dopamine D3 receptor [1]. This binding data establishes the scaffold's capacity for productive engagement of GPCR targets relevant to neuropsychiatric disorders. 3-(4-Chloro-1H-pyrazol-3-yl)piperidine provides a modular core for constructing D3-targeted ligands and exploring other aminergic GPCR targets.

Application
Selection Property
Validation Focus
FXa inhibitor SAR
4-Chloro substitution pattern
FXa enzyme inhibition endpoints
Multi-target HIV-1 studies
Pyrazolylpiperidine core
RT and co-receptor inhibition profiling
CCR5 antagonist exploration
Piperidine connectivity position
CCR5 binding and anti-HIV-1 cellular assays
Dopamine D3 / GPCR ligand discovery
4-Chloro phenyl-pyrazole motif
Radioligand binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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